Acid Generating Efficiency: MTFB PAG Outperforms F4, CF3, and NO2 Polymer-Bound PAGs (54–81% Range, F4 Reference at 68%)
In a head-to-head comparison of anionic PAGs covalently incorporated into hydroxystyrene/2-ethyl-2-adamantyl methacrylate terpolymers, the triphenylsulfonium salt of 1,1,2-trifluorobutanesulfonate methacrylate (MTFB PAG; the target compound) exhibited the highest acid generating efficiency among the series. The measured efficiency range was 54–81% across all PAG-bound polymers, with MTFB PAG at the top of this range (≈81%), significantly exceeding the reference F4 PAG [triphenylsulfonium 4-(methacryloxy)-2,3,5,6-tetrafluorobenzenesulfonate] at 68%, as well as CF3 PAG and NO2 PAG, which ranked lower [1]. The trend correlates with the electron-withdrawing power of the anion substituents: the α,α-difluorosulfonate motif in MTFB PAG generates a stronger photoacid than the aromatic sulfonate of F4 PAG, driving higher catalytic turnover during PEB [1][2].
| Evidence Dimension | Acid generating efficiency (photoacid quantum yield relative scale) |
|---|---|
| Target Compound Data | MTFB PAG bound polymer: ~81% (top of 54–81% range) |
| Comparator Or Baseline | F4 PAG bound polymer: 68%; CF3 PAG: lower; NO2 PAG: lowest in series |
| Quantified Difference | MTFB PAG ≈ 81% vs. F4 PAG 68% → ~13 percentage-point advantage (≈19% relative improvement) |
| Conditions | Terpolymers of 4-hydroxystyrene, 2-ethyl-2-adamantyl methacrylate, and PAG monomer; acid generation efficiency quantified by standard Rhodamine B/base titration assay |
Why This Matters
Higher acid generating efficiency directly translates to faster photospeed (lower exposure dose) at equivalent PAG loading, enabling higher throughput in EUV and e-beam lithography without sacrificing resolution or LER—a critical selection criterion for resist formulators targeting sub-50-nm half-pitch.
- [1] Wang, M., Lee, C.-T., Henderson, C.L., Yueh, W., Batina, N., Gonsalves, K.E. New Anionic Photoacid Generator Bound Polymer Resists for EUV Lithography. Proc. SPIE 6923, Advances in Resist Materials and Processing Technology XXV, 69231E (2008). DOI: 10.1117/12.772918. View Source
- [2] Gonsalves, K.E., Wang, M., Lee, C.-T., Yueh, W., Tapia-Tapia, M., Batina, N., Henderson, C.L. Novel chemically amplified resists incorporating anionic photoacid generator functional groups for sub-50-nm half-pitch lithography. J. Mater. Chem. 19, 2797-2802 (2009). DOI: 10.1039/b818612j. View Source
